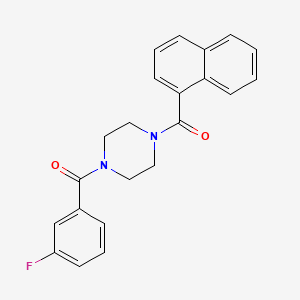![molecular formula C19H29N3O2 B5349459 N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5349459.png)
N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). It has been extensively studied for its potential use in imaging and treating neuroinflammation, cancer, and other diseases.
作用机制
N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide binds to the translocator protein (TSPO), which is located on the outer mitochondrial membrane. TSPO is involved in the regulation of cholesterol transport, steroid synthesis, and apoptosis. This compound has been shown to modulate the activity of TSPO, leading to a reduction in neuroinflammation and tumor growth. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the regulation of immune cells and the modulation of mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In neuroinflammation, this compound has been shown to reduce the activation of microglia and the production of pro-inflammatory cytokines. In cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In addition, this compound has been shown to modulate the activity of TSPO, leading to changes in cholesterol transport and steroid synthesis.
实验室实验的优点和局限性
One of the main advantages of using N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide in lab experiments is its high selectivity for TSPO. This allows for precise targeting of specific cells and tissues. In addition, this compound has been shown to have low toxicity and high stability, making it suitable for long-term studies. However, one of the limitations of using this compound is its high cost and the complex synthesis process required to produce it.
未来方向
There are many future directions for the use of N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide in scientific research. One area of interest is the development of new imaging techniques using this compound to visualize neuroinflammation and other diseases. Another area of interest is the development of new drugs based on the structure of this compound for the treatment of cancer and other diseases. Finally, there is a need for further studies to better understand the mechanism of action of this compound and its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Conclusion:
This compound is a selective ligand for the translocator protein (TSPO) that has been extensively studied for its potential use in imaging and treating neuroinflammation, cancer, and other diseases. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been shown to have a number of biochemical and physiological effects, and its high selectivity for TSPO makes it suitable for precise targeting of specific cells and tissues. There are many future directions for the use of this compound in scientific research, including the development of new imaging techniques and drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide involves a multistep process starting from 2-chloro-N-(1,1-dimethylpropyl)acetamide and 3-oxo-1-(2-phenylethyl)-2-piperazinecarboxylic acid. The reaction proceeds through a series of steps including amidation, cyclization, and reduction to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has been extensively studied for its potential use in imaging and treating neuroinflammation, cancer, and other diseases. In neuroinflammation, this compound has been used as a radiotracer for positron emission tomography (PET) imaging to visualize activated microglia, which are immune cells in the brain. In cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In addition, this compound has been studied for its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-19(2,3)21-17(23)14-16-18(24)20-11-13-22(16)12-10-15-8-6-5-7-9-15/h5-9,16H,4,10-14H2,1-3H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGAHEBMFPMCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1C(=O)NCCN1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349384.png)
![2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid](/img/structure/B5349391.png)
![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5349396.png)
![ethyl 2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B5349397.png)
![1-{2-[2-(4-chlorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5349398.png)

![4-ethyl-5-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5349413.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5349417.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}quinoxaline-5-carboxamide](/img/structure/B5349434.png)
![(3R*,4R*)-1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349441.png)
![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5349448.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5349469.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5349473.png)
![8-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5349481.png)